molecular formula C27H26OP2 B1587437 1,3-Bis(diphenylphosphino)propane monooxide CAS No. 85685-99-0

1,3-Bis(diphenylphosphino)propane monooxide

Cat. No.: B1587437
CAS No.: 85685-99-0
M. Wt: 428.4 g/mol
InChI Key: ZZDVOUAZWJNTRE-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound . It is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .


Molecular Structure Analysis

The molecular formula of this compound is (C6H5)2POCH2CH2CH2P(C6H5)2 . The molecular weight is 428.44 .


Chemical Reactions Analysis

The compound serves as a bidentate ligand in coordination chemistry . For example, the complex dichloro (1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride . This nickel complex serves as a catalyst for the Kumada coupling reaction .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 106-108 °C . It is soluble in organic solvents .

Scientific Research Applications

Catalysis and Polymerization

1,3-Bis(diphenylphosphino)propane monooxide (dppp) has significant applications in catalysis, particularly in the synthesis of polymers. Doherty et al. (2002) discovered that palladium(II) complexes of 2-methyl-2-pyridin-2-yl-1,3-bis(diphenylphosphino)propane are highly active for room-temperature copolymerization of ethene and carbon monoxide, showing more effectiveness than traditional dppp systems (Doherty et al., 2002). Similarly, Sui et al. (2015) demonstrated the role of dppp derivatives in controlling the polymerization of polyfluorenes, highlighting the importance of ligand choice on polymerization control (Sui et al., 2015).

Luminescence and Photophysical Properties

This compound is also used in synthesizing complexes with unique luminescent properties. Li et al. (2007) synthesized heterotrinuclear PtLn2 complexes with dppp, which exhibit intensified lanthanide luminescence due to efficient energy transfer, useful in photophysical applications (Li et al., 2007).

Nanoparticle Synthesis and Analysis

In the field of nanotechnology, dppp plays a role in the synthesis and stability of nanoparticles. Bergeron and Hudgens (2007) reported that dppp-protected gold nanoparticles exhibit unique dissociation properties and provide insights into bond strengths within these nanoclusters (Bergeron & Hudgens, 2007).

Antibacterial Activity and Structural Studies

Yuan et al. (2016) explored the antibacterial activity and structural characterization of silver(I) complexes with dppp. These complexes showed significant antibacterial properties and good thermal stability, indicating potential biomedical applications (Yuan et al., 2016).

Electroluminescent Devices and Solar Energy Conversion

Leoni et al. (2018) investigated heteroleptic Copper(I) complexes prepared from Phenanthroline and dppp. They provided insights into the photophysical and electrochemical properties of these complexes, which are relevant for applications in electroluminescent devices and solar-to-fuels conversion (Leoni et al., 2018).

Mechanism of Action

Target of Action

1,3-Bis(diphenylphosphino)propane monooxide is primarily used as a bidentate ligand in coordination chemistry . It forms complex compounds with transition metals such as nickel and palladium .

Mode of Action

The compound interacts with its targets by forming a six-membered C3P2M chelate ring . This interaction results in the formation of complex compounds such as dichloro(1,3-bis(diphenylphosphino)propane)nickel .

Biochemical Pathways

The compound plays a crucial role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are essential biochemical pathways that lead to the formation of biologically active metal coordination complexes .

Pharmacokinetics

It’s known that the compound is a white solid that is soluble in organic solvents .

Result of Action

The result of the action of this compound is the formation of complex compounds that can act as catalysts for various reactions . For example, the nickel complex serves as a catalyst for the Kumada coupling reaction . The compound also acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .

Action Environment

The action of this compound is influenced by environmental factors. The compound is slightly air-sensitive, degrading in air to the phosphine oxide . It should be stored in a dry, cool, and well-ventilated place to avoid oxidation and hydrolysis . The compound’s efficacy as a catalyst can also be influenced by the presence of other substances in the reaction environment .

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

As a ligand in coordination chemistry, 1,3-Bis(diphenylphosphino)propane monooxide has potential applications in various chemical reactions . Its role as a catalyst in the Kumada coupling reaction suggests it could be used in other similar reactions .

Properties

IUPAC Name

3-diphenylphosphorylpropyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVOUAZWJNTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391580
Record name [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85685-99-0
Record name [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium acetate (10 mg; 4.45×10-2 mmol), dppp (5.00 g; 12.14 mmol), and 1,2-dibromoethane (3.4 g; 18.9 mmol) were dissolved in 1,2-dichloroethane (15 mL). To this solution, aqueous NaOH (20% by weight; 10 mL) was added and the biphasic mixture was vigorously stirred under reflux for 6 hours until the originally yellow mixture turned pale yellow. The organic phase was filtered through a silica column which was then washed with CH2Cl2 /AcOEt (5:3 by volume) until the yellow band was about to come out. The combined organic solutions were evaporated to give a colorless oily residue. The oil was mixed with CH2Cl2 (2 mL) and ether (5 mL), and then treated with pentane (10 mL) and left for 1.5 hours. More pentane (50 ml) was added, and in 2 hours the fluffy white needles of dpppO were separated and dried under vacuum. The yield was 3.80 g (73%). 1H NMR (CDCl3, 20° C.), δ: 1.8 (m, 2H, CH2); 2.2 (m, 2H, CH2); 2.4 (m, 2H, CH2); 7.2-7.7 (m, 20H, Ph). 31P NMR (CDCl3, 20° C.), δ: -17.2 (s, 1P, PPh2); 32.0 (s, 1P, P(O)Ph2).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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